molecular formula C15H17N B13618296 1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine

1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine

Cat. No.: B13618296
M. Wt: 211.30 g/mol
InChI Key: HAWLIJHOULCSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 2’ position and an ethanamine group at the 3’ position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale biocatalytic processes using engineered transaminase enzymes to achieve high yields and purity. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or alkylation, at different positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. The biphenyl structure allows for interactions with aromatic binding sites, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    1-(1,1’-Biphenyl-2-yl)ethan-1-amine: This compound has a similar biphenyl structure but with the ethanamine group at the 2’ position.

    1-(3-Methylphenyl)ethan-1-amine: This compound features a single aromatic ring with a methyl group at the 3’ position and an ethanamine group.

Uniqueness: 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and binding properties. The presence of both a methyl group and an ethanamine group on the biphenyl scaffold provides a distinct combination of electronic and steric effects, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

1-[3-(2-methylphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H17N/c1-11-6-3-4-9-15(11)14-8-5-7-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3

InChI Key

HAWLIJHOULCSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.